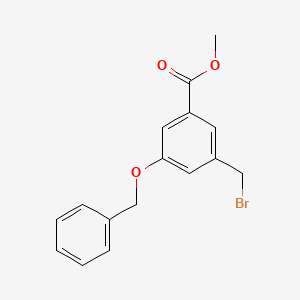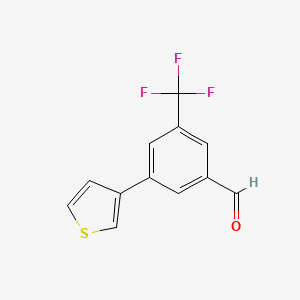
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is an organic compound with a complex structure that includes a benzyloxy group, an ethoxy group, a bromine atom, and a methyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine typically involves multiple steps. One common method starts with the preparation of 2-(2-(benzyloxy)ethoxy)ethanol, which is then brominated to introduce the bromine atom at the desired position on the pyridine ring. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium or copper to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The raw materials used are typically sourced in bulk to reduce costs, and the reaction conditions are carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a 3-methylpyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium hydroxide (NaOH) can be used for substitution reactions
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-Methylpyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets. The benzyloxy and ethoxy groups can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)ethanol: Similar structure but lacks the bromine and methyl groups.
2-Ethoxyethanol: Similar ethoxy group but lacks the benzyloxy and pyridine ring.
Di(ethylene glycol) benzyl ether: Contains similar benzyloxy and ethoxy groups but differs in the overall structure .
Uniqueness
2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H16BrNO2 |
|---|---|
Poids moléculaire |
322.20 g/mol |
Nom IUPAC |
5-bromo-3-methyl-2-(2-phenylmethoxyethoxy)pyridine |
InChI |
InChI=1S/C15H16BrNO2/c1-12-9-14(16)10-17-15(12)19-8-7-18-11-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11H2,1H3 |
Clé InChI |
GRPVODNTMQBYFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1OCCOCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)



![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)




![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)

